molecular formula C20H20F3N3O3S B11470079 4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide

4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide

Cat. No.: B11470079
M. Wt: 439.5 g/mol
InChI Key: NRLAWDIXJGENSJ-UHFFFAOYSA-N
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Description

4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an imidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C20H20F3N3O3S/c1-3-13-26-17(15-7-5-4-6-8-15)24-19(18(26)27,20(21,22)23)25-30(28,29)16-11-9-14(2)10-12-16/h4-12,25H,3,13H2,1-2H3

InChI Key

NRLAWDIXJGENSJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(C1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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